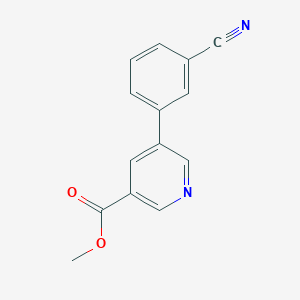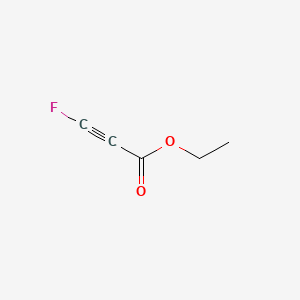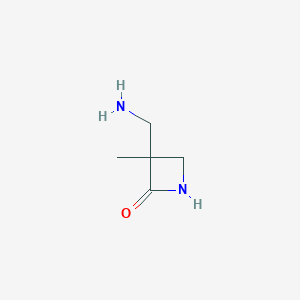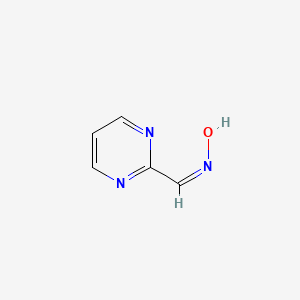
4-Phenethylquinazolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenethylquinazolin-2(1H)-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. The phenethyl group attached to the quinazolinone core may influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenethylquinazolin-2(1H)-one typically involves the condensation of anthranilic acid derivatives with phenethylamine under acidic or basic conditions. The reaction may proceed through the formation of an intermediate amide, which cyclizes to form the quinazolinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.
化学反应分析
Types of Reactions
4-Phenethylquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the quinazolinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce dihydroquinazolinones.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 4-Phenethylquinazolin-2(1H)-one depends on its specific biological activity. It may interact with molecular targets such as enzymes, receptors, or DNA. The phenethyl group may enhance its binding affinity and selectivity for these targets, influencing the compound’s overall activity.
相似化合物的比较
Similar Compounds
Quinazolin-2(1H)-one: The parent compound without the phenethyl group.
4-Methylquinazolin-2(1H)-one: A similar compound with a methyl group instead of a phenethyl group.
4-Phenylquinazolin-2(1H)-one: A compound with a phenyl group instead of a phenethyl group.
Uniqueness
4-Phenethylquinazolin-2(1H)-one is unique due to the presence of the phenethyl group, which may influence its chemical properties and biological activities. This structural modification can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
属性
分子式 |
C16H14N2O |
|---|---|
分子量 |
250.29 g/mol |
IUPAC 名称 |
4-(2-phenylethyl)-3H-quinazolin-2-one |
InChI |
InChI=1S/C16H14N2O/c19-16-17-14-9-5-4-8-13(14)15(18-16)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |
InChI 键 |
IBRSHCFCFFXQHO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCC2=C3C=CC=CC3=NC(=O)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-[(Z)-hydroxyiminomethyl]-1H-pyrimidin-2-one](/img/structure/B11924678.png)





![6H-Pyrrolo[3,2-d]pyrimidine](/img/structure/B11924700.png)



![2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11924729.png)

